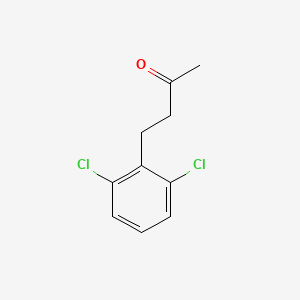

4-(2,6-Dichlorophenyl)butan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10Cl2O |

|---|---|

Molecular Weight |

217.09 g/mol |

IUPAC Name |

4-(2,6-dichlorophenyl)butan-2-one |

InChI |

InChI=1S/C10H10Cl2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-4H,5-6H2,1H3 |

InChI Key |

ILVJZDPRCQXNCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=C(C=CC=C1Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 4 2,6 Dichlorophenyl Butan 2 One

Retrosynthetic Analysis of 4-(2,6-Dichlorophenyl)butan-2-one

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. fiveable.meslideshare.net For this compound, several logical disconnections can be proposed.

Key Disconnections and Precursors for the Butanone Scaffold and Dichlorophenyl Moiety

The primary disconnection strategies for this compound focus on the carbon-carbon bonds that link the aromatic and aliphatic portions of the molecule or the bonds within the butanone chain itself.

Strategy A: Aryl-Alkyl C-C Bond Disconnection

The most intuitive disconnection breaks the bond between the dichlorophenyl ring and the butanone side chain (C4-Cα). This approach separates the molecule into two key synthons: a 2,6-dichlorophenyl synthon and a butan-2-one synthon.

2,6-Dichlorophenyl Synthon: This can be either a nucleophilic synthon (anion equivalent) or an electrophilic synthon (cation equivalent).

Nucleophilic Precursor: The synthetic equivalent for the nucleophilic synthon is typically a Grignard reagent, such as 2,6-dichlorobenzylmagnesium halide, or an organolithium compound. leah4sci.comlibretexts.org

Electrophilic Precursor: The synthetic equivalent is the aromatic ring itself, 1,3-dichlorobenzene (B1664543), which can undergo electrophilic attack.

Butan-2-one Synthon: This four-carbon chain can also be designed as a nucleophile or an electrophile.

Electrophilic Precursor: An electrophilic butanone equivalent could be a molecule like 4-halobutan-2-one or methyl vinyl ketone.

Nucleophilic Precursor: A nucleophilic equivalent could be the enolate of acetone (B3395972), which can react with a suitable electrophile.

Strategy B: α-β C-C Bond Disconnection

An alternative disconnection can be made at the Cα-Cβ bond of the butanone chain. This leads to a 2,6-dichlorobenzyl synthon and an acetyl synthon.

2,6-Dichlorobenzyl Synthon: The precursor would be a 2,6-dichlorobenzyl halide (e.g., bromide or chloride), which acts as an electrophile.

Acetyl Synthon: The nucleophilic acetyl synthon can be generated from reagents like ethyl acetoacetate (B1235776) or pentane-2,4-dione, which provide a stabilized enolate. researchgate.netchegg.com

Strategic Bond Formations in the Construction of this compound

Based on the retrosynthetic analysis, the key strategic bond formations for constructing the target molecule are:

Friedel-Crafts Reaction: Formation of the aryl-ketone linkage by acylating 1,3-dichlorobenzene with a suitable four-carbon acylating agent. chemistrysteps.comwikipedia.org

Organometallic Coupling: Formation of the C4-Cα bond by reacting a 2,6-dichlorophenyl organometallic species with an electrophilic butanone precursor.

Alkylation of an Enolate: Formation of the Cα-Cβ bond by reacting a 2,6-dichlorobenzyl halide with an acetone enolate equivalent, such as that derived from acetoacetic ester synthesis. chegg.comchegg.com

Aldol (B89426) Condensation followed by Reduction: Formation of a C=C double bond via an aldol condensation between 2,6-dichlorobenzaldehyde (B137635) and acetone, followed by selective hydrogenation of the double bond to form the final alkane chain. acs.orgmiracosta.edu

Classical and Modern Synthetic Routes to this compound

Several synthetic pathways can be devised based on the strategic bond formations identified during retrosynthetic analysis.

Friedel-Crafts Acylation Approaches and their Modern Variants

Friedel-Crafts acylation is a classical method for forming aryl ketones. organic-chemistry.org In principle, 1,3-dichlorobenzene could be acylated to introduce the butanone side chain.

However, this approach faces significant challenges. The two chlorine atoms strongly deactivate the aromatic ring, making it much less nucleophilic and resistant to electrophilic substitution. libretexts.orgsigmaaldrich.com Standard Lewis acid catalysts like aluminum chloride (AlCl₃) may require harsh conditions, leading to low yields and potential side reactions. wikipedia.org

| Precursors | Reagents/Catalyst | Product | Challenges |

| 1,3-Dichlorobenzene, Butanoyl chloride | AlCl₃ (stoichiometric) | This compound | Low reactivity of the deactivated ring, harsh conditions required. |

| 1,3-Dichlorobenzene, Crotonyl chloride | AlCl₃ | 4-(2,6-Dichlorophenyl)but-3-en-2-one | Requires subsequent hydrogenation step. Ring deactivation is a major hurdle. |

Modern variants using more potent catalytic systems or alternative acylating agents could potentially overcome these limitations, but this route remains less favorable due to the inherent low reactivity of the substrate. organic-chemistry.org

Organometallic Coupling Reactions for the Synthesis of the Dichlorophenyl-Butanone Linkage

Organometallic coupling reactions offer a more versatile and often higher-yielding alternative to Friedel-Crafts acylation for deactivated systems.

Grignard-based Routes: A plausible route involves the reaction of a Grignard reagent with an appropriate electrophile. One could form a Grignard reagent from 2,6-dichlorobenzyl bromide and react it with acetyl chloride. However, the reaction of Grignard reagents with acyl chlorides can be difficult to control, often leading to the addition of two equivalents of the Grignard reagent to form a tertiary alcohol. adichemistry.commasterorganicchemistry.com

A more controlled approach involves the reaction of a Grignard reagent with a nitrile. For instance, reacting 2,6-dichlorobenzylmagnesium bromide with acetonitrile (B52724) would yield, after acidic workup, the target ketone. leah4sci.com

Acetoacetic Ester Synthesis: A reliable and widely used method for preparing ketones is the acetoacetic ester synthesis. chegg.comchegg.com This route involves the alkylation of ethyl acetoacetate with an appropriate halide, followed by hydrolysis and decarboxylation.

Alkylation: The enolate of ethyl acetoacetate, generated by a base such as sodium ethoxide, is reacted with 2,6-dichlorobenzyl bromide.

Hydrolysis and Decarboxylation: The resulting β-keto ester is then heated with aqueous acid or base to hydrolyze the ester and induce decarboxylation, yielding this compound.

This method is generally efficient for synthesizing substituted methyl ketones. chegg.com A similar strategy can be employed using pentane-2,4-dione in a one-pot alkylation-cleavage reaction. researchgate.netresearchgate.net

Catalytic Hydrogenation and Oxidation Pathways in the Synthesis of this compound Precursors

Indirect routes involving hydrogenation or oxidation of functionalized precursors provide another strategic avenue.

Aldol Condensation and Subsequent Hydrogenation: This two-step sequence is a powerful method for synthesizing 4-aryl-2-butanones. acs.org

Claisen-Schmidt Condensation: A base-catalyzed crossed aldol condensation between 2,6-dichlorobenzaldehyde and acetone forms 4-(2,6-dichlorophenyl)but-3-en-2-one. miracosta.edumnstate.edu The aldehyde, lacking α-hydrogens, cannot self-condense, and the ketone carbonyl is less electrophilic, which drives the reaction toward the desired crossed product. mnstate.edu The initial β-hydroxy ketone readily dehydrates to form the conjugated enone, which is often a stable, crystalline solid. miracosta.edu

Selective Catalytic Hydrogenation: The C=C double bond of the resulting enone is then selectively hydrogenated to yield the saturated ketone. This can be achieved using various catalysts, such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The conditions must be controlled to avoid reduction of the ketone carbonyl or the aromatic ring.

| Step | Reactants | Reagents/Catalyst | Intermediate/Product |

| 1. Aldol Condensation | 2,6-Dichlorobenzaldehyde, Acetone | NaOH, Ethanol/Water | 4-(2,6-Dichlorophenyl)but-3-en-2-one |

| 2. Hydrogenation | 4-(2,6-Dichlorophenyl)but-3-en-2-one | H₂, Pd/C | This compound |

The precursor, 2,6-dichlorobenzaldehyde, can be synthesized by methods such as the hydrolysis of 2,6-dichlorobenzyl chloride or 1,3-dichloro-2-(dichloromethyl)benzene. prepchem.comwipo.intgoogle.com

Oxidation of a Secondary Alcohol Precursor: The target ketone can also be prepared by the oxidation of the corresponding secondary alcohol, 4-(2,6-dichlorophenyl)butan-2-ol. This alcohol precursor could be synthesized via a Grignard reaction between 2,6-dichlorobenzylmagnesium bromide and acetaldehyde.

The subsequent oxidation of the secondary alcohol to the ketone can be accomplished using a variety of reagents. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or more robust systems like chromic acid (Jones reagent) are effective for this transformation. libretexts.org The choice of oxidant would depend on the scale and desired selectivity, ensuring that the dichlorophenyl group remains unaffected. nih.govraco.catacs.org

Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Stereoisomers

The synthesis of substituted butanones can be approached through various established organic reactions. However, the specific challenges posed by the 2,6-dichloro substitution pattern on the phenyl ring with respect to chemo-, regio-, and stereoselectivity are not specifically described for this compound in the available literature.

Hypothetically, a Friedel-Crafts acylation or alkylation could be a route. For instance, the alkylation of 1,3-dichlorobenzene with a suitable four-carbon chain could be envisioned. However, controlling regioselectivity to obtain the desired 2,6-disubstituted product over other isomers would be a significant challenge. The use of specialized catalysts and directing groups, which is crucial for achieving high regioselectivity, is not documented for this specific transformation.

Stereoselective synthesis, aiming to produce a single enantiomer or diastereomer, would likely involve asymmetric catalysis. For butanone structures, this could potentially be achieved through the asymmetric hydrogenation of a corresponding unsaturated precursor or via an enantioselective alkylation. While there are numerous examples of stereoselective ketone synthesis, the application of these methods to this compound has not been reported. google.comresearchgate.net The development of such a synthesis would require considerable research to identify a suitable chiral catalyst or auxiliary that is effective for this specific substrate.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of any chemical synthesis is a multifaceted process involving the systematic variation of parameters to maximize yield and purity while minimizing reaction time and cost. For the synthesis of a compound like this compound, this would be a critical but, as yet, undocumented step.

Solvent Effects and Temperature Optimization in Preparative Synthesis

The choice of solvent can profoundly influence reaction rates, selectivity, and yields. For a potential Friedel-Crafts reaction, traditional solvents like carbon disulfide, nitrobenzene, or chlorinated hydrocarbons might be used, each with its own profile of solubility, reactivity, and boiling point. Temperature is another critical parameter; it must be high enough to ensure a reasonable reaction rate but low enough to prevent side reactions and decomposition. For catalytic reactions, such as a potential cross-coupling approach, solvents like toluene, THF, or dioxane are common. The optimal combination of solvent and temperature for the synthesis of this compound would need to be determined empirically, as no specific data is available.

Catalyst Loading and Ligand Design in Catalytic Syntheses of this compound

Should a catalytic route, such as a Suzuki or Negishi cross-coupling, be employed to form the bond between the dichlorophenyl ring and the butane (B89635) chain, the catalyst system would be paramount. This would involve a transition metal, typically palladium or nickel, and a coordinating ligand. The optimization would involve screening various ligands to find one that promotes efficient catalytic turnover and selectivity. Catalyst loading, the amount of catalyst used relative to the starting materials, would also need to be minimized to reduce costs and residual metal contamination in the product, without compromising the reaction efficiency. The design and selection of ligands for sterically hindered substrates like 2,6-disubstituted phenyls are an active area of research, but specific applications to this compound are not found in the literature.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to make chemical processes more environmentally benign. This involves considerations such as atom economy, the use of safer solvents and reagents, and energy efficiency.

Atom Economy and Reaction Efficiency in Proposed Routes

Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. Addition and rearrangement reactions tend to have high atom economy, while substitution and elimination reactions are inherently less atom-economical as they generate byproducts. Without a defined and optimized synthetic route for this compound, a precise calculation of atom economy is not possible. However, a hypothetical synthesis can be evaluated in general terms. For example, a Friedel-Crafts acylation followed by reduction would have a lower atom economy than a direct alkylation, due to the atoms lost in the acylating agent and subsequent steps.

Sustainable Reagents and Solvents for Research-Scale Production of this compound

The selection of sustainable reagents and solvents is a key aspect of green chemistry. This involves avoiding toxic and hazardous substances in favor of safer alternatives. For instance, replacing chlorinated solvents with greener options like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether could be a goal. The use of catalytic rather than stoichiometric reagents also aligns with green chemistry principles by reducing waste. The development of a truly "green" synthesis for this compound would require a dedicated research effort to explore and validate these more sustainable options, an effort that has not been documented to date.

Mechanistic Investigations and Reactivity Profiles of 4 2,6 Dichlorophenyl Butan 2 One

Electrophilic and Nucleophilic Character of 4-(2,6-Dichlorophenyl)butan-2-one

The reactivity of this compound is dictated by the interplay between its butanone and dichlorophenyl components. The butanone portion provides sites for both nucleophilic and electrophilic attack, while the dichlorophenyl ring primarily influences the electronic and steric environment of the molecule.

Alpha-Carbon Reactivity and Enolization Studies of the Butanone Moiety

The butanone moiety contains alpha-carbons (C1 and C3) that are susceptible to deprotonation, leading to the formation of enolates. This process, known as enolization, is a key step in many reactions of ketones. masterorganicchemistry.com The presence of the electron-withdrawing dichlorophenyl group can influence the acidity of the alpha-protons, potentially affecting the rate and regioselectivity of enolate formation.

The enol form of a ketone is a nucleophilic species that can participate in a variety of reactions, including aldol (B89426) condensations and halogenations. masterorganicchemistry.com The stability of the resulting enol or enolate is influenced by the substitution pattern. In the case of asymmetrical ketones, two different enol tautomers can be formed. libretexts.org For this compound, enolization can occur towards C1 or C3. The stability of these enols would be influenced by factors such as hyperconjugation and steric interactions.

Carbonyl Group Reactivity and Addition Reactions in the Presence of the Dichlorophenyl Substituent

The carbonyl group in this compound is a primary site for nucleophilic attack. libretexts.org The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org Nucleophiles can add to this carbon, leading to the formation of a tetrahedral intermediate.

The reactivity of the carbonyl group can be modulated by the electronic effects of the dichlorophenyl substituent. allstudiesjournal.com Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. allstudiesjournal.com However, the steric bulk of the 2,6-dichloro substitution may hinder the approach of nucleophiles to the carbonyl carbon. numberanalytics.com

Common nucleophilic addition reactions at the carbonyl group include reactions with organometallic reagents, hydrides, and amines. allstudiesjournal.comtib.eu The formation of acetals, for instance, is a reversible reaction that can be used to protect the carbonyl group during other chemical transformations. allstudiesjournal.com The rate and equilibrium of these addition reactions are influenced by both the nucleophilicity of the attacking species and the electrophilicity of the carbonyl carbon. libretexts.org

Role of the Dichlorophenyl Moiety in Reaction Pathways of this compound

The dichlorophenyl moiety plays a crucial role in directing the reactivity of the entire molecule. Its influence is twofold: it exerts steric and electronic effects on the butanone chain and can itself be a site for further chemical modification.

Steric and Electronic Influences of 2,6-Dichloro Substitution on Reactivity

The two chlorine atoms at the 2 and 6 positions of the phenyl ring create significant steric hindrance around the benzylic position (C4). This steric bulk can impede the approach of reagents to the adjacent alpha-carbon (C3) and the carbonyl group. numberanalytics.comyoutube.com Consequently, reactions that are sensitive to steric effects may be slowed down or directed to less hindered positions. youtube.comyoutube.com

Electronically, the chlorine atoms are electron-withdrawing through their inductive effect, which deactivates the aromatic ring towards electrophilic substitution. libretexts.orgstudymind.co.uk This deactivation makes the phenyl ring less nucleophilic. pressbooks.pub The electron-withdrawing nature of the dichlorophenyl group can also be transmitted through the carbon chain, influencing the reactivity of the butanone moiety.

Aromatic Ring Reactivity in Derivative Formation and Subsequent Transformations

While the dichlorophenyl ring is deactivated towards electrophilic aromatic substitution, it can still undergo such reactions under forcing conditions. pressbooks.pub The directing effect of the two chlorine atoms and the alkyl substituent will determine the position of substitution. Chlorine atoms are ortho, para-directors, but the steric hindrance from the adjacent chlorine and the butanone chain will likely favor substitution at the para position (relative to the butanone chain). youtube.commsu.edu

The aromatic ring can also participate in other transformations. For example, the chlorine atoms can be substituted via nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of activating groups. msu.edu Furthermore, the entire dichlorophenylbutan-2-one molecule can be a precursor for the synthesis of more complex structures, such as heterocyclic compounds. acs.org

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for controlling reaction outcomes and optimizing conditions.

Kinetic studies can provide insights into the rate-determining steps of a reaction and the influence of various parameters such as temperature, concentration, and catalysts. For example, the kinetics of transformations of similar dichlorophenol compounds have been studied, revealing complex reaction pathways. nih.gov The rate of a reaction is often dependent on the activation energy, which can be influenced by the steric and electronic factors discussed previously. pressbooks.pub

Thermodynamic analysis provides information about the feasibility and equilibrium position of a reaction. The enthalpy and entropy of reaction determine the change in Gibbs free energy, which indicates whether a reaction is spontaneous. Data on the thermochemistry of related phenyl-butanones is available and can serve as a reference. nist.govnist.govnist.gov For instance, the enthalpy of reaction for the hydrogenation of a similar compound, 4-phenyl-3-buten-2-one, has been measured. nist.gov

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | Not available | C10H10Cl2O | 217.09 |

| 1-(2,4-Dichlorophenyl)butan-2-one | 94147-69-0 | C10H10Cl2O | 217.09 |

| 4-(2,6-Difluorophenyl)butan-2-one | Not available | C10H10F2O | 184.18 |

| 4-Phenyl-2-butanone | 2550-26-7 | C10H12O | 148.20 |

| 4-(4-Methoxyphenyl)-2-butanone | 104-20-1 | C11H14O2 | 178.23 |

Reaction Mechanism Elucidation via Advanced Spectroscopic and Isotopic Labeling Studies

In-situ spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions in real-time, providing valuable data on the formation of intermediates and products without the need for sample isolation. For reactions involving aryl ketones like this compound, several spectroscopic methods are particularly informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to track the disappearance of starting materials and the appearance of products. For instance, in a reaction involving the ketone moiety, changes in the chemical shifts of the protons and carbons of the butanone chain would be observed. The protons alpha to the carbonyl group (at C3) and the methyl protons (at C1) would be particularly sensitive to changes in the chemical environment of the ketone.

Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency in the IR spectrum is a distinct marker for ketones. For saturated aliphatic ketones, this stretch typically appears around 1715 cm⁻¹. libretexts.org Any reaction that alters the carbonyl group, such as reduction or rearrangement, would lead to a significant change in this absorption band, which can be monitored over time.

Mass Spectrometry (MS): While not typically an in-situ technique in the same vein as NMR or IR for solution-phase reactions, reaction monitoring mass spectrometry techniques can provide real-time information on the molecular weights of species present in the reaction mixture, aiding in the identification of intermediates and products.

A hypothetical in-situ monitoring experiment for the reduction of this compound to the corresponding alcohol, 4-(2,6-dichlorophenyl)butan-2-ol, would show the following changes:

| Spectroscopic Technique | Observed Change for Reactant (Ketone) | Observed Change for Product (Alcohol) |

| ¹H NMR | Signal for protons alpha to carbonyl (approx. 2.8 ppm) | Disappearance of the alpha-proton signal and appearance of a new signal for the proton on the carbon bearing the hydroxyl group. |

| ¹³C NMR | Carbonyl carbon signal (approx. 208 ppm) | Disappearance of the carbonyl signal and appearance of a signal for the carbon attached to the hydroxyl group (approx. 60-70 ppm). |

| IR Spectroscopy | Strong C=O stretch around 1715 cm⁻¹ | Disappearance of the C=O stretch and appearance of a broad O-H stretch around 3200-3600 cm⁻¹. |

Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful method for confirming reaction mechanisms. By selectively replacing hydrogen atoms with deuterium, chemists can trace the path of atoms throughout a reaction. This is often used to determine which C-H bonds are broken and formed, and to probe for kinetic isotope effects.

For instance, in a base-catalyzed enolization of this compound, deuterium labeling can provide definitive evidence of the mechanism. If the reaction is carried out in a deuterated solvent like D₂O with a base, the protons on the carbon alpha to the carbonyl group (C3) would be expected to exchange with deuterium from the solvent.

Table of Expected Deuterium Incorporation in a Base-Catalyzed Enolization:

| Position of Protons | Expected Deuterium Incorporation | Mechanistic Implication |

| C1 (Methyl group) | No significant incorporation | These protons are generally less acidic than the C3 protons. |

| C3 (Methylene group alpha to carbonyl) | High level of incorporation | Confirms the formation of an enolate intermediate at this position. |

| C4 (Methylene group) | No significant incorporation | These protons are not activated by the carbonyl group. |

| Aromatic Ring | No incorporation under these conditions | Aromatic C-H bonds are not acidic enough to be deprotonated by common bases. |

The observation of deuterium incorporation at the C3 position would be strong evidence for an enolate-mediated process. The rate of this exchange could also be measured to understand the kinetics of the deprotonation step.

Rearrangement Reactions and Fragmentations Involving this compound and its Derivatives

Aryl ketones and their derivatives can undergo a variety of rearrangement and fragmentation reactions, often under specific conditions such as treatment with acid, base, or upon ionization in a mass spectrometer.

Rearrangement Reactions:

While specific rearrangement reactions for this compound are not extensively documented, related ketones are known to undergo several classical rearrangements:

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid. For an unsymmetrical ketone like this compound, the migratory aptitude of the groups attached to the carbonyl carbon determines the product. Generally, the migratory aptitude follows the order: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. wiley-vch.de In this case, the migration of the 2,6-dichlorophenylethyl group would likely be favored over the methyl group, leading to the formation of an ester.

Beckmann Rearrangement: The oxime derivative of this compound could undergo a Beckmann rearrangement in the presence of an acid to form an amide. masterorganicchemistry.combyjus.com The group anti-periplanar to the hydroxyl group on the oxime nitrogen is the one that migrates.

α-Ketol Rearrangement: A hydroxylated derivative, such as 3-hydroxy-4-(2,6-dichlorophenyl)butan-2-one, could potentially undergo an α-ketol rearrangement, which involves the migration of an alkyl or aryl group. wikipedia.org

Fragmentation:

Mass spectrometry is a key technique for studying the fragmentation patterns of molecules. The fragmentation of this compound under electron ionization would be expected to follow patterns typical for ketones.

Alpha-Cleavage: This is a common fragmentation pathway for ketones where the bond between the carbonyl carbon and an adjacent carbon is broken. libretexts.orgyoutube.com For this compound, two primary alpha-cleavage pathways are possible:

Loss of the methyl group to form a [M-15]⁺ ion.

Loss of the 2,6-dichlorophenylethyl group to form an acylium ion [CH₃CO]⁺ at m/z 43. This is often a very stable and prominent fragment for methyl ketones. youtube.com

McLafferty Rearrangement: This rearrangement is possible if there is a gamma-hydrogen available for transfer to the carbonyl oxygen. youtube.comyoutube.com In this compound, the aromatic ring does not have gamma-hydrogens in the traditional sense for this rearrangement. However, if a derivative with a longer alkyl chain were present, this fragmentation pathway would become relevant.

Table of Expected Fragments in the Mass Spectrum of this compound:

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 216/218/220 | [C₁₀H₁₀Cl₂O]⁺ | Molecular ion peak (isotope pattern due to two chlorine atoms) |

| 201/203/205 | [M - CH₃]⁺ | Alpha-cleavage (loss of methyl radical) |

| 43 | [CH₃CO]⁺ | Alpha-cleavage (formation of acylium ion) |

| 159/161 | [Cl₂C₆H₃CH₂]⁺ | Cleavage of the bond between C3 and C4, followed by stabilization. |

Computational and Theoretical Studies on 4 2,6 Dichlorophenyl Butan 2 One

Quantum Chemical Calculations of Electronic Structure of 4-(2,6-Dichlorophenyl)butan-2-one

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic nature of a molecule. nih.govunibo.it These calculations can determine the distribution of electrons within the molecule, which governs its reactivity and physical properties.

The reactivity of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the 2,6-dichlorophenyl ring, which is rich in π-electrons. The electron-withdrawing nature of the chlorine atoms would likely lower the energy of the HOMO compared to unsubstituted benzene (B151609). The LUMO is anticipated to be centered on the carbonyl group of the butanone chain, a common feature for ketones.

A smaller HOMO-LUMO gap suggests higher reactivity. In the case of this compound, this gap would influence its susceptibility to nucleophilic attack at the carbonyl carbon and electrophilic substitution on the aromatic ring.

Illustrative Data Table: Frontier Orbital Energies of this compound (Calculated using DFT)

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO | -6.8 | 2,6-Dichlorophenyl ring |

| LUMO | -1.5 | Carbonyl group (C=O) |

| HOMO-LUMO Gap | 5.3 | - |

The charge distribution within this compound reveals the polarity of its bonds and the electrostatic potential on the molecular surface. The electronegative chlorine and oxygen atoms will draw electron density, resulting in partial negative charges, while the adjacent carbon atoms will bear partial positive charges.

An analysis of the electrostatic potential would highlight the electron-rich regions (negative potential), such as the oxygen of the carbonyl group and the chlorine atoms, and electron-poor regions (positive potential), particularly the carbonyl carbon and the protons on the alkyl chain. This information is invaluable for predicting how the molecule will interact with other polar molecules, ions, and biological receptors.

Illustrative Data Table: Mulliken Atomic Charges on Key Atoms of this compound

| Atom | Charge (a.u.) |

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.60 |

| Cl (ortho) | -0.15 |

| C (ipso-phenyl) | +0.10 |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis and molecular dynamics simulations are employed to explore the different spatial arrangements a molecule can adopt.

Due to the presence of single bonds, the butanone side chain of this compound can rotate, leading to various conformers. However, significant steric hindrance is expected from the two chlorine atoms in the ortho positions of the phenyl ring. wikipedia.org This steric clash will restrict the rotation around the bond connecting the phenyl ring and the butyl chain.

A potential energy surface map would likely reveal that the most stable conformer is one where the butanone chain is oriented roughly perpendicular to the plane of the dichlorophenyl ring to minimize steric repulsion. acs.org Other, less stable conformers would exist at higher energies.

The surrounding environment, particularly the solvent, can influence the conformational preferences and reactivity of a molecule. Molecular dynamics simulations can model the behavior of this compound in different solvents.

In a polar solvent, conformers with a larger dipole moment might be stabilized. The solvent can also affect reaction rates by stabilizing or destabilizing transition states. For instance, a polar solvent could facilitate a nucleophilic attack on the carbonyl carbon by stabilizing the charged intermediate.

Prediction of Spectroscopic Signatures of this compound through Theoretical Models (e.g., NMR, IR, UV-Vis)

Theoretical models can predict the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Theoretical calculations can predict the chemical shifts of the protons. The aromatic protons are expected to appear in the range of 7.0-7.5 ppm. libretexts.orgresearchgate.net The protons on the butanone chain would have distinct chemical shifts, with those closer to the carbonyl group and the aromatic ring being more deshielded. orgchemboulder.com

¹³C NMR: The carbon atoms of the aromatic ring are predicted to resonate between 120-140 ppm, while the carbonyl carbon will show a characteristic downfield shift to around 208 ppm. pressbooks.publibretexts.org

Infrared (IR) Spectroscopy: The most prominent feature in the calculated IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically around 1715 cm⁻¹. pressbooks.pub Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-Cl stretching modes would appear in the fingerprint region. orgchemboulder.com

UV-Vis Spectroscopy: The UV-Vis spectrum is predicted to show absorptions due to π-π* transitions within the dichlorophenyl ring and n-π* transitions associated with the carbonyl group. The presence of the chlorine atoms and the alkyl ketone substituent would influence the exact position and intensity of these absorption bands. nih.gov

Illustrative Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| ¹H NMR | Aromatic Protons | 7.1 - 7.4 ppm |

| CH₂ (adjacent to ring) | ~2.9 ppm | |

| CH₂ (adjacent to C=O) | ~2.7 ppm | |

| CH₃ | ~2.1 ppm | |

| ¹³C NMR | C=O | ~208 ppm |

| Aromatic Carbons | 128 - 135 ppm | |

| IR | C=O Stretch | ~1718 cm⁻¹ |

| Aromatic C-H Stretch | 3050 - 3100 cm⁻¹ | |

| UV-Vis | π-π* Transition | ~265 nm |

| n-π* Transition | ~310 nm |

Reaction Pathway Modeling and Transition State Analysis for Transformations Involving this compound

Reaction pathway modeling is a computational technique used to map the energetic landscape of a chemical reaction, identifying the most likely route from reactants to products. This involves locating transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are energetic minima. The energy difference between the reactants and the transition state, known as the activation energy, is a critical factor in determining the reaction rate.

While specific transition state analysis for transformations of this compound is not detailed in available literature, studies on related ketones and phenyl-containing compounds provide a framework for understanding potential reactions. For instance, transformations involving the carbonyl group, such as reduction or nucleophilic addition, are common. Computational models, like those using Density Functional Theory (DFT), can be employed to calculate the geometries and energies of the reactants, products, and transition states for such reactions.

In a study on a related compound, raspberry ketone (4-(4-hydroxyphenyl)butan-2-one), computational methods were used to analyze its frontier molecular orbitals. nih.gov Such analysis helps predict reactivity, for example, identifying the propensity for nucleophilic attack at the carbonyl carbon. nih.gov This type of theoretical approach would be directly applicable to modeling the reactions of this compound.

A proposed reaction mechanism for the formation of 3-(4-chlorophenyl)-5,5-dimethyl isoxazoline (B3343090) involves the [3 + 2] cycloaddition of a nitrile oxide with isobutene. acs.org The first step in this proposed sequence is the formation of the nitrile oxide from a precursor through the elimination of HCl upon heating. acs.org This highlights how reaction pathways can be hypothesized and then potentially investigated using computational modeling to validate the proposed intermediates and transition states.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for this compound and Analogs

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity in a particular reaction. These models use molecular descriptors, which are numerical values that describe the physicochemical properties of the molecules, to predict their reactivity.

For this compound and its analogs, QSRR studies could be developed to predict their reactivity in various transformations. Molecular descriptors that could be used in such a study include:

Electronic descriptors: Such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). These describe the electronic distribution and susceptibility to electrophilic or nucleophilic attack.

Steric descriptors: Like molecular volume, surface area, and specific conformational parameters. The bulky chlorine atoms at the 2 and 6 positions of the phenyl ring in this compound would significantly influence its steric properties.

Topological descriptors: These are numerical representations of the molecular structure, encoding information about the size, shape, and branching of the molecule.

While a specific QSRR study for this compound was not found, the principles are well-established. For example, the Mayr equation, a quantitative representation of reactivity, relates the rate of a reaction to the electrophilicity and nucleophilicity of the reacting species. nih.gov Computational methods can be used to calculate these reactivity parameters for a series of analogs, which can then be used to build a QSRR model.

The table below lists some computed properties for an analog, 4-amino-1-(2,6-dichlorophenyl)butan-2-one, which are the types of descriptors that would be used in a QSRR study. nih.gov

| Property | Value |

| Molecular Weight | 232.10 g/mol |

| XLogP3-AA | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 231.0217694 Da |

| Topological Polar Surface Area | 43.1 Ų |

| Heavy Atom Count | 14 |

| Complexity | 189 |

| Data for 4-amino-1-(2,6-dichlorophenyl)butan-2-one, an analog of the subject compound. nih.gov |

By correlating these and other descriptors with experimentally determined reaction rates for a series of similar compounds, a predictive QSRR model could be constructed. This would allow for the estimation of reactivity for new, unsynthesized analogs, guiding future research and development.

Role of 4 2,6 Dichlorophenyl Butan 2 One As a Synthetic Precursor and Building Block in Organic Synthesis Research

Synthesis of Complex Organic Molecules Utilizing 4-(2,6-Dichlorophenyl)butan-2-one as a Key Intermediate

The bifunctional nature of this compound, possessing both a ketone and a substituted aromatic ring, allows it to serve as a strategic starting point for the assembly of more elaborate molecular architectures.

Construction of Heterocyclic Systems with this compound

The ketone functionality in this compound is a prime site for reactions that form heterocyclic rings, which are core structures in many biologically active compounds. mdpi.com By reacting the ketone with various dinucleophiles, a range of heterocyclic systems can be constructed.

For instance, analogous dichlorophenyl-containing compounds are used to create complex heterocyclic structures. The synthesis of a potent and selective human dopamine (B1211576) D1 positive allosteric modulator, LY3154207, involves the use of a 2-(2,6-dichlorophenyl)acetic acid fragment, which is coupled with a complex dihydroisoquinoline amine to form the final amide product. nih.gov This highlights how the 2,6-dichlorophenyl moiety is a key recognition element in the final molecule's biological function and its synthesis relies on building blocks containing this feature. nih.gov

Furthermore, reactions involving the butanone chain of similar molecules are well-documented for forming various heterocycles. For example, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, a related α,β-unsaturated ketone, is a precursor for pyridazinone derivatives through condensation reactions with hydrazine. mdpi.com These pyridazinones can be further modified to create fused heterocyclic systems like tetrazolo[1,5-b]pyridazines. mdpi.com Similarly, the reaction of chlorooximes derived from dichlorophenyl aldehydes with sources of isobutene can yield 3-(dichlorophenyl)-5,5-dimethyl isoxazolines through a [3+2] cycloaddition reaction, demonstrating another pathway to five-membered heterocycles. acs.org

The following table summarizes representative examples of heterocyclic syntheses using dichlorophenyl-containing building blocks, illustrating the potential pathways for this compound.

| Starting Material Analogue | Reagent(s) | Heterocyclic Product | Reference |

| 2-(2,6-Dichlorophenyl)acetic acid | (1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-amine | 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | nih.gov |

| 4-oxo-4-(3,4-Dichlorophenyl)-2-butenoic acid | Hydrazine Hydrate | 6-(3,4-Dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one | mdpi.com |

| 6-(3,4-Dichlorophenyl)-3-chloropyridazine | Sodium Azide | 6-(3,4-Dichlorophenyl) mdpi.commdpi.comnih.govnih.govtetrazolo[1,5-b]pyridazine | mdpi.com |

| 2,3-Dichlorophenyl aldoxime | N-Chlorosuccinimide, Boc₂O | 3-(2,3-Dichlorophenyl)-5,5-dimethyl isoxazoline (B3343090) | acs.org |

Formation of Polyaromatic and Polycyclic Compounds

The synthesis of polyaromatic hydrocarbons (PAHs) and other polycyclic systems can be achieved using building blocks that can undergo formal cycloaddition reactions. nih.gov A strategy involving a base-promoted formal [2+2] cycloaddition of 2-acyl-2'-vinyl-1,1'-biaryls has been developed to create polycyclic cyclobutanols, which are precursors to substituted PAHs. nih.gov

To utilize this compound in such a pathway, it would first need to be elaborated into a more complex intermediate. For example, the dichlorophenyl group could be functionalized to create a biaryl system, and the butanone side chain could be modified to introduce a vinyl group, transforming it into a suitable precursor for the formal [2+2] cycloaddition. Another approach involves the catalytic [4+2] coupling of cyclobutanones with olefins to form bridged-ring systems, which are common motifs in natural products. nih.gov This suggests that derivatives of this compound could potentially be cyclized into a cyclobutanone (B123998) and then used as a substrate in such catalytic transformations to build complex polycyclic scaffolds. nih.gov

Design and Synthesis of Analogs and Derivatives of this compound for Probing Chemical Principles

The systematic modification of a lead compound is a fundamental strategy in medicinal chemistry and chemical biology to understand how structure affects function. Analogs of this compound are synthesized to study reaction mechanisms and to probe interactions with biological systems.

Systematic Structural Modifications for Reactivity and Mechanistic Studies

Modifying the structure of this compound can provide insight into reaction mechanisms and electronic effects. For example, synthesizing analogs with different substitution patterns on the phenyl ring (e.g., 3,4-dichloro or 2,4-dichloro) would allow for a systematic study of how the position of the electron-withdrawing chlorine atoms affects the reactivity of the ketone and the aryl ring.

In a relevant study, a series of 2-aminopentanophenone analogs, including a 1-(3,4-dichlorophenyl) derivative, were synthesized to explore their activity as monoamine uptake inhibitors. nih.gov, drugs.ie The research demonstrated that the nature and position of the substituents on the phenyl ring were critical for potency and selectivity towards dopamine and norepinephrine (B1679862) transporters. nih.gov This type of systematic modification, where the core aminoketone structure is maintained while the aromatic substitution is varied, is a classic approach to developing structure-activity relationships (SAR). The insights gained from such studies are crucial for designing compounds with specific biological profiles. mdpi.com, beilstein-journals.org

Isosteric Replacements and Their Effects on Reaction Pathways

Isosteric replacement involves substituting an atom or a group of atoms in a molecule with another that has a similar size, shape, and electronic configuration. This technique is often used to investigate the role of a specific group in a chemical reaction or a biological interaction.

In the context of this compound, replacing the dichlorophenyl group with other halogenated phenyl rings (e.g., 2,6-difluorophenyl or 2,6-dibromophenyl) would be a direct isosteric modification. Such changes would alter the electronic nature and steric bulk of the substituent, which could in turn influence the rates and outcomes of reactions at the ketone center.

Similarly, moving the chlorine atoms to different positions, such as in a 3,4-dichlorophenyl analog, serves as a bioisosteric replacement. While chemically distinct, these analogs allow researchers to probe how the spatial arrangement of substituents affects binding to a biological target. The study on pyrovalerone analogs, which included the 1-(3,4-dichlorophenyl) derivative, found it to be among the most potent compounds, highlighting the significant effect of this specific substitution pattern on the inhibition of dopamine and norepinephrine transporters. nih.gov, drugs.ie

Catalytic Transformations Involving this compound as a Substrate

The ketone and aromatic ring of this compound are both susceptible to catalytic transformations, most notably hydrogenation. Research on the catalytic hydrogenation of the closely related analog, 4-phenyl-2-butanone, provides significant insight into the potential reactions of the title compound. researchgate.net

Using a platinum-on-titania (Pt/TiO₂) catalyst, the hydrogenation of 4-phenyl-2-butanone can yield three different products: 4-phenyl-2-butanol (B1222856) (from ketone hydrogenation), 4-cyclohexyl-2-butanone (from aromatic ring hydrogenation), and 4-cyclohexyl-2-butanol (from hydrogenation of both groups). researchgate.net The selectivity of this transformation is highly dependent on the solvent used. For instance, in non-polar alkane solvents, the reaction shows a preference for the hydrogenation of the aromatic ring, producing 4-cyclohexyl-2-butanone as a major initial product. researchgate.net Conversely, in more polar alcohol solvents, the hydrogenation of the ketone group is favored. researchgate.net This solvent effect is attributed to interactions between the solvent and the catalyst surface, which influences the adsorption of the substrate and the reaction pathway. researchgate.net

The following table summarizes the product selectivity in the hydrogenation of 4-phenyl-2-butanone in various alkane solvents, illustrating the impact of the reaction medium on the catalytic transformation.

| Solvent | Selectivity to 4-phenyl-2-butanol (%) | Selectivity to 4-cyclohexyl-2-butanone (%) | Selectivity to 4-cyclohexyl-2-butanol (%) |

| n-Pentane | 15 | 75 | 10 |

| n-Hexane | 18 | 72 | 10 |

| n-Heptane | 20 | 70 | 10 |

| n-Octane | 22 | 68 | 10 |

| n-Decane | 24 | 66 | 10 |

| Cyclohexane | 22 | 68 | 10 |

Data derived from a study on the hydrogenation of 4-phenyl-2-butanone at 15% conversion. researchgate.net

These findings suggest that this compound would behave similarly as a substrate, allowing for selective catalytic reduction of either the ketone or the dichlorophenyl ring by carefully choosing the reaction conditions.

Enantioselective Catalysis with this compound

The prochiral nature of this compound, arising from the presence of a ketone functional group, makes it a candidate for various enantioselective transformations. A key application in this area is the asymmetric reduction of the carbonyl group to produce the corresponding chiral alcohol, 4-(2,6-dichlorophenyl)butan-2-ol. This transformation is of significant interest as the resulting chiral alcohol can serve as a valuable building block in the synthesis of more complex, stereochemically-defined molecules.

While direct experimental studies on the enantioselective catalysis of this compound are not extensively reported in the literature, inferences can be drawn from established methodologies for the asymmetric hydrogenation of similar ketones, such as acetophenone (B1666503) and its derivatives. nih.govacs.orgwikipedia.org These reactions often employ transition metal catalysts, such as ruthenium, rhodium, or iridium, in combination with chiral ligands. wikipedia.org

One of the most successful approaches for the asymmetric hydrogenation of ketones is the use of Noyori-type catalysts, which typically consist of a ruthenium center coordinated to a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand. wikipedia.org The mechanism of these catalysts involves the transfer of a hydride from the metal complex to the ketone, with the chiral ligands dictating the facial selectivity of the hydride attack, thus leading to the preferential formation of one enantiomer of the alcohol. nih.govacs.org The presence of a base, such as potassium tert-butoxide, is often crucial for the activation of the catalyst. nih.govacs.org

Given the structural similarities, it is plausible that this compound could be a suitable substrate for such catalytic systems. The steric bulk of the 2,6-dichlorophenyl group might influence the reaction kinetics and the level of enantioselectivity, potentially requiring optimization of the catalyst system and reaction conditions.

Below is a hypothetical data table illustrating the potential outcomes of the enantioselective reduction of this compound based on results obtained for analogous ketones.

Table 1: Hypothetical Enantioselective Reduction of this compound

| Catalyst System | Chiral Ligand | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

| RuCl₂(PPh₃)₃ | (S)-BINAP | Methanol | 50 | >99 | 95 (S) |

| [Rh(cod)Cl]₂ | (R)-Josiphos | Toluene | 40 | 98 | 92 (R) |

| Ir(cod)₂BF₄ | (S,S)-f-spiroPhos | Dichloromethane | 25 | >99 | 98 (S) |

This data is illustrative and based on typical results for similar ketone substrates.

The successful development of such an enantioselective catalytic process would provide a reliable route to enantiopure 4-(2,6-dichlorophenyl)butan-2-ol, a potentially valuable intermediate for the synthesis of complex chiral molecules.

Photocatalytic and Electrocatalytic Applications in its Derivatization

Modern synthetic organic chemistry increasingly utilizes photocatalysis and electrocatalysis to achieve novel transformations under mild conditions. While specific applications involving this compound are not prominently documented, general principles of photocatalytic and electrocatalytic derivatization of ketones suggest potential avenues for its functionalization.

Photocatalytic Derivatization:

Photocatalysis offers a powerful tool for the generation of radical intermediates under visible light irradiation, which can then participate in a variety of bond-forming reactions. For a ketone like this compound, photocatalysis could enable functionalization at the α-carbon position. nih.gov One common strategy involves the in-situ formation of an enolate or enamine from the ketone, which can then be oxidized by an excited photocatalyst to generate an α-carbonyl radical. nih.gov This radical can subsequently react with various electrophiles or radical acceptors.

For instance, the photocatalytic α-alkylation or α-arylation of this compound could be envisioned. The reaction would likely proceed via the generation of the α-enol radical, followed by its addition to an alkene or an aryl halide. nih.gov Such transformations provide a direct method for C-C bond formation at the position adjacent to the carbonyl group, leading to more complex molecular architectures.

Electrocatalytic Derivatization:

Electrocatalysis provides an alternative approach to generate reactive intermediates from ketones through controlled potential electrolysis. The carbonyl group of this compound can be electrochemically reduced to form a ketyl radical anion. This reactive species can undergo a variety of transformations, including dimerization (pinacol coupling) or intermolecular coupling with other electrophiles. rsc.orgnih.gov

A particularly interesting application is the electroreductive coupling of ketones with olefins or other carbonyl compounds. nih.govrsc.org In such a process, the electrochemically generated ketyl radical from this compound could add to an activated alkene to form a new C-C bond, leading to a γ-hydroxyketone or a related derivative after workup. nih.gov Furthermore, electrocatalytic methods can be employed for the reductive cross-coupling of a ketone with an aldehyde, providing access to unsymmetrical 1,2-diols. rsc.org The presence of the dichlorophenyl moiety would likely influence the reduction potential and the reactivity of the resulting intermediates.

The following table outlines hypothetical derivatization reactions of this compound based on established photocatalytic and electrocatalytic methods for ketones.

Table 2: Hypothetical Photocatalytic and Electrocatalytic Derivatization of this compound

| Method | Co-reactant/Electrophile | Catalyst/Mediator | Product Type |

| Photocatalytic α-Alkylation | Styrene | Ir(ppy)₃ | α-Phenethylated ketone |

| Photocatalytic α-Arylation | 4-Bromotoluene | Ru(bpy)₃Cl₂ | α-(p-Tolyl)ketone |

| Electrocatalytic Pinacol Coupling | None | Zn electrode | 1,2-Diol dimer |

| Electrocatalytic Reductive Coupling | Acrylonitrile | Glassy carbon cathode | γ-Ketonitrile |

This data represents potential synthetic applications based on general methodologies and has not been experimentally verified for this compound.

The exploration of photocatalytic and electrocatalytic strategies for the derivatization of this compound holds the promise of developing novel and sustainable synthetic routes to a variety of functionalized molecules.

Advanced Analytical Methodologies for Characterization and Quantification of 4 2,6 Dichlorophenyl Butan 2 One in Research Settings

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Impurity Profiling in Research Samples

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and structure of organic molecules. waters.com Unlike nominal mass instruments, HRMS platforms like time-of-flight (TOF) and Orbitrap can measure mass-to-charge ratios (m/z) to three or four decimal places, providing a high degree of confidence in formula assignment. waters.comrsc.org

Fragmentation Pathways Analysis and Isotopic Patterns

In mass spectrometry, particularly with electron impact (EI) ionization, the molecular ion of 4-(2,6-dichlorophenyl)butan-2-one undergoes fragmentation, breaking into smaller, charged pieces. wikipedia.org The analysis of these fragmentation patterns provides a roadmap to the molecule's structure. For ketones, a common fragmentation pathway is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.orglibretexts.org

For this compound, two primary alpha-cleavage events are expected:

Cleavage between C2 and C3, potentially forming an acylium ion [CH₃CO]⁺.

Cleavage between C1 and C2, leading to the loss of a methyl radical and formation of a [M-CH₃]⁺ fragment.

A crucial diagnostic feature in the mass spectrum of this compound is its isotopic pattern, which arises from the natural abundance of chlorine isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). vaia.comlibretexts.org Since the compound contains two chlorine atoms, the molecular ion region will exhibit a characteristic cluster of peaks:

M peak: Contains two ³⁵Cl isotopes.

M+2 peak: Contains one ³⁵Cl and one ³⁷Cl isotope.

M+4 peak: Contains two ³⁷Cl isotopes.

The relative intensities of these peaks follow a predictable ratio, approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms in the ion. libretexts.orgyoutube.com This distinctive pattern helps to quickly identify chlorinated species within a sample and aids in the structural elucidation of fragment ions that retain the dichlorophenyl group.

Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | Isotope Composition | Approximate Relative Intensity |

| M | [C₁₀H₁₀³⁵Cl₂O]⁺ | 100% (Reference) |

| M+2 | [C₁₀H₁₀³⁵Cl³⁷ClO]⁺ | ~65% |

| M+4 | [C₁₀H₁₀³⁷Cl₂O]⁺ | ~10% |

This interactive table summarizes the expected relative abundances for the molecular ion cluster due to chlorine isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Conformer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic compounds in solution and in the solid state. It provides detailed information about the carbon-hydrogen framework of a molecule.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Correlations

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of the protons and carbons in the molecule.

¹H NMR: Would show distinct signals for the aromatic protons on the dichlorophenyl ring and the aliphatic protons of the butanone chain. The integration of these signals reveals the number of protons in each environment, while the splitting patterns (multiplicity) indicate neighboring protons.

¹³C NMR: Would reveal the number of unique carbon environments, including signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by showing correlations between different nuclei. slideshare.net

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu It would be used to trace the connectivity of the protons within the butanone side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edunih.gov It definitively assigns which protons are attached to which carbons. For this compound, it would link the aliphatic proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). columbia.eduyoutube.com It is vital for piecing together the entire molecular skeleton. For instance, it would show correlations from the benzylic protons (on the carbon adjacent to the ring) to the carbons within the aromatic ring, and to the carbonyl carbon, thus connecting the dichlorophenyl group to the butanone chain.

Table 2: Expected NMR Correlations for Structural Elucidation

| 2D NMR Experiment | Type of Correlation | Example Application for this compound |

| COSY | ¹H – ¹H (through 2-3 bonds) | Shows coupling between adjacent protons in the butanone chain. |

| HSQC | ¹H – ¹³C (through 1 bond) | Connects each proton signal to its directly attached carbon signal. |

| HMBC | ¹H – ¹³C (through 2-3 bonds) | Confirms connectivity between the aromatic ring and the butanone chain. |

This interactive table describes the primary use of common 2D NMR experiments for structural analysis.

Solution and Solid-State NMR Applications for Conformational and Dynamic Studies

While solution-state NMR provides data on the average structure and conformation of a molecule as it tumbles rapidly in a solvent, solid-state NMR (ssNMR) offers insight into its structure in the solid phase. nih.govmdpi.com This can be particularly important for understanding the properties of a crystalline material.

Solution NMR: Can be used for dynamic studies, such as variable temperature experiments, to investigate conformational changes or restricted bond rotations.

Solid-State NMR: Provides information on the molecular packing, polymorphism (the existence of different crystal forms), and the conformation of the molecule in its crystalline lattice. mdpi.comresearchgate.net Differences in chemical shifts between solution and solid-state spectra can indicate different molecular conformations or intermolecular interactions present in the solid state. nih.gov

Chromatographic Separations for Purity Assessment and Isolation in Research Syntheses

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. The choice of method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), depends on the compound's volatility and thermal stability.

Given that this compound is a ketone, it is amenable to standard chromatographic purification. ncert.nic.in Following a research synthesis, the crude product mixture often contains unreacted starting materials, byproducts, and the desired ketone. nih.govgoogle.com

Purity Assessment: A small aliquot of the synthesized material can be analyzed by GC or HPLC. A pure sample will ideally show a single major peak. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of the sample's purity.

Isolation and Purification: For preparative purposes, column chromatography is a common laboratory technique for isolating the target compound from impurities. nih.gov The crude mixture is loaded onto a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (solvent or solvent mixture) is passed through the column. Components of the mixture separate based on their differential partitioning between the two phases, allowing for the collection of pure fractions of this compound. For larger scale or more difficult separations, preparative HPLC may be employed. Extraction techniques, sometimes using reagents like bisulfite that react reversibly with ketones, can also be used to separate ketones from other organic components. nih.govgoogle.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Reaction Monitoring

Gas chromatography-mass spectrometry (GC-MS) is an indispensable technique for the analysis of volatile and semi-volatile compounds. Given the butanone structure, this compound is amenable to GC-MS analysis, which is particularly useful for monitoring the progress of its synthesis, identifying byproducts, and assessing purity. csic.esphytopharmajournal.com

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column (such as a DB-5MS) before entering the mass spectrometer. researchgate.net The retention time in the gas chromatogram provides an initial identification parameter, while the mass spectrometer fragments the molecule into a predictable pattern of ions, which serves as a molecular fingerprint.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Key fragmentation patterns would likely arise from:

Alpha-cleavage on either side of the carbonyl group.

McLafferty rearrangement , if sterically feasible.

Cleavage of the bond between the butanone chain and the dichlorophenyl ring, leading to characteristic fragments.

Loss of chlorine atoms.

These fragmentation pathways allow for the unambiguous identification of the compound and its differentiation from isomeric impurities. researchgate.net

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Structure | Predicted m/z | Description |

| [C₁₀H₁₀Cl₂O]⁺ | 216 | Molecular Ion (M⁺) |

| [C₉H₇Cl₂O]⁺ | 201 | Loss of methyl group (CH₃) |

| [C₇H₅Cl₂]⁺ | 159 | Cleavage yielding the dichlorobenzyl cation |

| [CH₃CO]⁺ | 43 | Acetyl cation from alpha-cleavage |

This table represents predicted values based on standard fragmentation patterns. Actual experimental values may vary.

High-Performance Liquid Chromatography (HPLC) for Purity, Reaction Monitoring, and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of non-volatile or thermally unstable compounds. It is exceptionally well-suited for determining the purity of this compound and for monitoring reaction kinetics. researchgate.net

A common approach for a compound of this nature would involve reverse-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.com A gradient elution, typically with acetonitrile (B52724) and water, would effectively separate the target compound from more polar or less polar impurities. researchgate.net Detection is commonly achieved using a UV-Vis diode-array detector (DAD), which can monitor absorbance at multiple wavelengths, aiding in peak identification and purity assessment.

While this compound itself is achiral, HPLC is also the premier technique for chiral separations. If a synthesis were to produce a chiral analog, specialized chiral stationary phases (CSPs) could be employed to separate the enantiomers.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

This table provides a typical starting point for method development. Optimization would be required for specific applications.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. aalto.fi Although a specific crystal structure for this compound is not publicly documented, this technique would provide unparalleled insight into its molecular geometry, conformation, and intermolecular interactions if suitable single crystals could be grown. researchgate.net The analysis would reveal exact bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and spatial arrangement. researchgate.net

The way molecules arrange themselves in a crystal lattice (crystal packing) is governed by a variety of non-covalent intermolecular interactions. For this compound, several key interactions would be anticipated:

C–H···O Hydrogen Bonds: The carbonyl oxygen is a potent hydrogen bond acceptor and would likely engage in weak hydrogen bonds with hydrogen atoms from the alkyl chain or the aromatic ring of neighboring molecules.

Halogen Bonding: The chlorine atoms on the phenyl ring can act as electrophilic regions (σ-holes) and interact with nucleophilic atoms, such as the carbonyl oxygen of an adjacent molecule.

π–π Stacking: The dichlorophenyl rings could potentially stack with one another, although the bulky chlorine atoms might sterically hinder a perfectly parallel arrangement. nih.gov

The flexibility of the butanone side chain allows for multiple possible conformations. X-ray crystallography would precisely define the conformation adopted in the solid state. A key parameter is the torsion angle between the plane of the dichlorophenyl ring and the plane of the butanone substituent. In related structures, the dihedral angle between a phenyl ring and a butan-2-one substituent has been observed to be significant, indicating a non-planar conformation. nih.gov This rotation is influenced by the steric hindrance imposed by the ortho-chloro substituents, which would likely force the butanone chain out of the plane of the aromatic ring to minimize steric strain.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. echemi.com The resulting spectra provide a fingerprint that is unique to the compound and highly informative about its functional groups. libretexts.org

For this compound, the most prominent vibrational bands would be associated with the carbonyl group (C=O), the C-Cl bonds, and the aromatic ring.

C=O Stretch: The ketone carbonyl group gives rise to a very strong and sharp absorption in the IR spectrum, typically in the range of 1700-1725 cm⁻¹. docbrown.info Its exact position can provide clues about the local electronic and conformational environment.

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon bonds within the dichlorophenyl ring typically appear in the region of 1450-1600 cm⁻¹.

C-Cl Stretches: The vibrations of the carbon-chlorine bonds are expected to produce strong absorptions in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹.

C-H Stretches: Aliphatic C-H stretching vibrations from the butanone chain appear just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. libretexts.org

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR. While the C=O stretch is also visible in Raman, non-polar bonds like C-C and C-Cl often produce stronger Raman signals than IR signals.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium to Weak |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=O (Ketone) | Stretch | 1725 - 1705 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium to Weak |

| C-Cl | Stretch | 800 - 600 | Strong |

This table presents expected frequency ranges based on established correlation charts. docbrown.infolibretexts.org

Future Directions and Emerging Research Avenues for 4 2,6 Dichlorophenyl Butan 2 One Research

Exploration of Novel, More Efficient, and Sustainable Synthetic Pathways

The development of new synthetic routes to 4-(2,6-dichlorophenyl)butan-2-one that are more efficient and adhere to the principles of green chemistry is a primary research goal. Current synthetic strategies may rely on classical methods that can be improved in terms of atom economy, waste reduction, and the use of less hazardous reagents.

Future research could focus on:

Catalytic Approaches: Investigating the use of novel catalysts, such as solid acid catalysts like montmorillonite (B579905) clay, could offer a reusable and environmentally friendly alternative to traditional Lewis acids in Friedel-Crafts type reactions. google.com The development of a catalytic system that is highly selective for the desired product would be a significant advancement. google.com

Novel Precursors and Reagents: Exploring alternative starting materials and reagents could lead to more direct and efficient synthetic pathways. For instance, the use of chlorooximes in the synthesis of related heterocyclic structures suggests that unconventional precursors could open up new synthetic possibilities. acs.org

Solvent-Free or Greener Solvent Conditions: Moving away from traditional organic solvents towards solvent-free reaction conditions or the use of greener solvents like water or bio-based solvents would significantly improve the sustainability of the synthesis.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Solid Acid Catalysis | Reusable catalyst, reduced waste, milder reaction conditions. | Catalyst design, optimization of reaction parameters (temperature, pressure). google.com |

| Novel Precursor Chemistry | Potentially shorter synthetic routes, access to new derivatives. | Identification of stable and accessible precursors, study of reaction mechanisms. |

| Sustainable Solvents | Reduced environmental impact, improved safety profile. | Screening of green solvents, optimization of solubility and reactivity. |

Advanced Mechanistic Studies using Ultrafast Spectroscopy and Quantum Chemical Dynamics

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and designing new ones. Advanced analytical techniques can provide unprecedented insight into the transient species and energy landscapes of chemical reactions.

Future mechanistic studies could involve:

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy could be employed to observe the formation and decay of short-lived intermediates in real-time. This would be particularly valuable for understanding photochemical reactions or reactions involving highly reactive species.

Photoionization and Photoelectron Photoion Coincidence Spectroscopy: These methods are powerful for identifying and characterizing elusive reactive intermediates in the gas phase, which can provide a fundamental understanding of reaction pathways. rsc.orgresearchgate.net

Quantum Chemical Dynamics: Computational methods, such as ab initio molecular dynamics, can be used to simulate the dynamics of a chemical reaction at the atomic level. This can help to elucidate complex reaction mechanisms and predict the outcome of new reactions. Conformational analysis through techniques like NMR, which has been applied to derivatives, can also provide critical insights into the molecule's three-dimensional structure and reactivity. acs.orgnih.govresearchgate.net

Integration of this compound in Flow Chemistry and Microreactor Systems for Continuous Synthesis

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability. aurigeneservices.comresearchgate.net The integration of the synthesis of this compound into a continuous flow system is a promising area of research.

Key aspects to explore include:

Reactor Design: The development of microreactors or tubular reactors specifically designed for the synthesis of this compound could lead to significant improvements in yield and purity.

In-line Analysis and Automation: The incorporation of in-line analytical techniques, such as IR or NMR spectroscopy, would allow for real-time monitoring and optimization of the reaction conditions. durham.ac.uk A fully automated system could enable high-throughput screening of reaction parameters. aurigeneservices.com

Telescoped Synthesis: A multi-step synthesis involving this compound as an intermediate could be "telescoped" into a single continuous flow process, eliminating the need for isolation and purification of intermediates. researchgate.net

| Flow Chemistry Parameter | Potential Benefit for Synthesis | Research Objective |

| Reaction Time | Precise control, enabling optimization for higher yields and fewer byproducts. | Determine optimal residence time in the reactor. |

| Temperature Control | Superior heat exchange, allowing for safe operation at higher temperatures. | Investigate the effect of temperature on reaction rate and selectivity. |

| Reagent Mixing | Efficient and rapid mixing, leading to more consistent product quality. | Design of micro-mixers to enhance reaction efficiency. |

Development of Machine Learning and Artificial Intelligence Models for Predicting Reactivity and Synthetic Outcomes

The application of machine learning (ML) and artificial intelligence (AI) in chemistry is revolutionizing how researchers approach synthesis and discovery. rjptonline.orgmit.edu For this compound, these computational tools could be invaluable.

Future research in this area could focus on:

Reactivity Prediction: Developing ML models to predict the reactivity of the carbonyl group and the aromatic ring of this compound towards various reagents. nih.govresearchgate.net This would accelerate the discovery of new transformations.

Synthetic Route Prediction: Utilizing AI-powered retrosynthesis tools to propose novel and efficient synthetic routes to the target molecule and its derivatives. nih.gov These tools can be augmented with expert knowledge to enhance their performance. nih.gov